molecular formula C6H8N6 B184336 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 108272-88-4

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B184336
CAS No.: 108272-88-4
M. Wt: 164.17 g/mol
InChI Key: YSPQGNGXICAQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 108272-88-4) is a heterocyclic compound with the molecular formula C₆H₈N₆ and a molecular weight of 164.17 g/mol . Its structure features a fused pyrazolo[3,4-d]pyrimidine core, which is a bioisostere of purine, substituted with a methyl group at the 1-position and amino groups at the 4- and 6-positions . This scaffold is of significant interest in medicinal chemistry, primarily for its potential as a kinase inhibitor . The compound serves as a key precursor in the synthesis of various derivatives that target enzymatic pathways critical in disease progression. A prominent application of this compound and its derivatives is in oncology research. Recent scientific investigations highlight its role in the development of epidermal growth factor receptor (EGFR) inhibitors . One study identified a derivative as a potent antiproliferative agent against A549 (lung) and HCT-116 (colorectal) cancer cell lines, which also exhibited remarkable kinase inhibitory activity against wild-type EGFR (IC₅₀ = 0.016 µM) and the resistant T790M mutant (IC₅₀ = 0.236 µM) . Further mechanistic studies on related derivatives have shown that they can act as apoptotic inducers and disrupt cell cycle progression . Beyond EGFR, the pyrazolo[3,4-d]pyrimidine scaffold is also being explored for developing inhibitors against other targets, such as Bruton's tyrosine kinase (BTK), for the treatment of B-cell malignancies . The synthesis of this compound can be achieved through multiple routes. A widely reported method involves the amination of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a versatile intermediate where chlorine substituents are displaced by ammonia . An alternative, scalable two-step synthesis begins with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, proceeding through cyclization and subsequent chlorination and amination steps . The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography for its derivatives . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H4,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPQGNGXICAQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dichloro Precursor Amination

A widely reported method involves the amination of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This intermediate serves as a versatile starting material due to the reactivity of its chlorine substituents. In a representative procedure, the dichloro compound undergoes sequential nucleophilic substitution with ammonia or amine sources. For example, treatment with aqueous ammonia in dimethylformamide (DMF) at 80°C for 12–24 hours yields the 4,6-diamine derivative.

Key challenges include controlling regioselectivity and minimizing side reactions. The use of trimethylsilyl chloride (TMSCl) as a catalyst enhances reaction efficiency by activating the chloro groups for substitution. However, yields in early studies were modest (24%), necessitating further optimization.

Two-Step Synthesis from Ethyl Ester Precursors

An alternative route begins with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This precursor undergoes saponification to the corresponding carboxylic acid, followed by cyclization with chloroacetonitrile in dioxane under reflux. The resulting pyrimidinone intermediate is subsequently treated with phosphorus oxychloride (POCl₃) to introduce chlorine substituents, forming 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Final amination with ammonia completes the synthesis.

This method offers improved scalability, with reported yields of 83% for the cyclization step. The use of dioxane as a solvent and optimized stoichiometry reduces byproduct formation, making it suitable for industrial applications.

Microwave-Assisted Cyclocondensation

Emerging protocols leverage microwave irradiation to accelerate cyclocondensation reactions. While specific data for this compound are limited, analogous pyrazolo[3,4-d]pyrimidine derivatives have been synthesized in 30–60 minutes with yields of 53–68%. This approach reduces energy consumption and reaction times compared to conventional heating.

Optimization of Reaction Conditions

Catalytic Systems

The choice of catalyst significantly impacts substitution efficiency. TMSCl, employed at 0.1–1.0 equivalents, facilitates chloro group activation by generating a silylated intermediate. Alternative catalysts, such as Lewis acids (e.g., ZnCl₂), have been explored but show inferior performance in amination reactions.

Solvent and Temperature Effects

Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance nucleophilicity and reaction rates. Elevated temperatures (80–100°C) are typically required for complete conversion, though excessive heat promotes decomposition. Recent studies suggest that mixed solvent systems (e.g., DMF/water) balance reactivity and stability.

Purification Techniques

Chromatographic purification remains the standard for laboratory-scale synthesis. Industrial processes favor recrystallization from ethanol/water mixtures, achieving >95% purity with minimal loss.

Industrial Production Considerations

Large-scale synthesis demands continuous flow reactors to maintain consistent temperature and mixing. Automated systems enable precise control over reagent addition, reducing human error. Key parameters for industrial optimization include:

  • Residence time : 2–4 hours for amination steps.

  • Catalyst recovery : TMSCl can be recycled via distillation.

  • Waste management : Chloride byproducts require neutralization before disposal.

Comparative Analysis of Methods

MethodStarting MaterialConditionsYieldReference
Dichloro Amination4,6-Dichloro-1-methyl-pyrazolo[3,4-d]pyrimidineNH₃, DMF, 80°C, 24 h24%
Two-Step SynthesisEthyl 5-amino-1-methyl-pyrazole-4-carboxylateChloroacetonitrile, dioxane, reflux83%
Microwave-Assisted5-Amino-1-methyl-pyrazole derivativesMicrowave, 150°C, 30 min53–68%

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Methylamine in dimethylformamide.

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is primarily investigated for its potential as a kinase inhibitor . It has shown promise in the development of targeted therapies for cancer through its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and apoptosis induction in cancer cells .

The compound has been studied for its biological activity against various targets:

  • EGFR Inhibition: Recent studies have highlighted its effectiveness as an epidermal growth factor receptor (EGFR) inhibitor, crucial for cancer treatment .
  • Anti-inflammatory Properties: The compound exhibits potential anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways .

Industrial Applications

In addition to medicinal uses, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its unique structural features allow it to serve as a building block for synthesizing more complex heterocyclic compounds .

Case Studies

Case Study 1: EGFR Inhibition Study
Research demonstrated that derivatives of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine exhibited significant inhibitory activity against EGFR in vitro. The synthesized compounds were evaluated for their anti-proliferative effects on various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Cell Cycle Analysis
A study focusing on the mechanism of action revealed that this compound effectively disrupts cell cycle progression by inhibiting CDK activity. This disruption leads to increased apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, physicochemical properties, and synthetic accessibility of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are influenced by substitutions at the 1- , 4- , and 6-positions . Below is a comparative analysis with key analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Findings References
This compound 1-CH₃, 4-NH₂, 6-NH₂ 164.17 Core scaffold for JAK3 inhibitors; moderate solubility in polar solvents
N⁴-Ethyl-N⁶,1-diphenyl analog (7a) 1-Ph, 4-NH(C₂H₅), 6-NH(Ph) 345.40 85% synthetic yield; anticancer activity (IC₅₀ ~5 µM in leukemia cells)
7_3d3 (Halogenated benzene derivative) 1-CH₃, 4-NH(C₆H₄X), 6-NH₂ (X = halogen) ~300 IC₅₀ = 0.4 µM (most potent in series); enhanced hydrophobic interactions
1-Phenyl-4,6-dione derivative 1-Ph, 4-O, 6-O 228.21 Reduced bioactivity; used as intermediate for fused-ring analogs
4,6-Dichloro-1-ethyl analog 1-C₂H₅, 4-Cl, 6-Cl 217.05 Reactive intermediate for nucleophilic substitution; limited solubility

Biological Activity

Overview

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound characterized by a fused pyrazolo-pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which is significant in cancer research and treatment.

Chemical Structure:

  • IUPAC Name: 1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
  • Molecular Formula: C6H8N6
  • CAS Number: 108272-88-4

Synthesis:
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4,6-dichloropyrimidine with methylhydrazine followed by amination. This process can be optimized for industrial production using continuous flow reactors to enhance yield and minimize by-products .

The primary mechanism of action for this compound involves its interaction with cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, which can disrupt cell cycle progression and induce apoptosis in cancer cells .

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative activities against various cancer cell lines:

  • In vitro Studies:
    • Compound 12b showed potent anti-proliferative effects with IC50 values of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT-116 colorectal cancer cells.
    • It also exhibited notable kinase inhibitory activity against wild-type EGFR with an IC50 value of 0.016 µM and against the mutant EGFR (T790M) with an IC50 value of 0.236 µM .

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for its potential in treating inflammatory conditions and as a scaffold for developing new therapeutic agents targeting various kinases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameActivityIC50 (µM)Notes
This compoundCDK Inhibitor0.016 (EGFR WT)Significant anti-cancer activity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineKinase InhibitorNot specifiedSimilar structural features
6-Amino-1H-pyrazolo[3,4-d]pyrimidineKinase InhibitorNot specifiedKnown for efficacy in biological assays

Case Studies

Several case studies highlight the effectiveness of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives:

  • EGFR Inhibition Study:
    • Researchers synthesized multiple derivatives targeting EGFR and assessed their anti-proliferative activities. Compound 12b emerged as the most promising candidate due to its low IC50 values against both wild-type and mutant forms of EGFR .
  • Cell Cycle Analysis:
    • Flow cytometric analyses demonstrated that treatment with compound 12b led to increased apoptosis in treated cancer cells compared to controls. This suggests a clear mechanism through which this compound exerts its anticancer effects .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodCatalyst/ConditionsYield (%)Reaction TimeReference
One-pot MCRMeglumine (10 mol%), RT60–70300 min
Microwave-assistedSolvent-free, 150°C53–6830–60 min

Basic: How is structural characterization of this compound performed in academic research?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 150–160 ppm for pyrimidine carbons) confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 150.1413 for C₅H₆N₆) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks in derivatives .

Basic: What safety protocols are critical for handling this compound?

Answer:
The compound is classified under GHS as acute toxicity (oral, inhalation), skin/eye irritation, and organ toxicity . Required precautions:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and respiratory protection.
  • Ventilation: Use fume hoods to avoid dust inhalation.
  • Storage: Keep in airtight containers away from oxidizers (e.g., peroxides) .

Q. Table 3: Stability Data for Analogous Compounds

ConditionDegradation PathwayHalf-Life (Days)Reference
40°C, 75% RHHydrolysis of amine groups7–10
UV Light (254 nm)Photolysis of pyrimidine ring2–3

Advanced: What structural modifications enhance biological activity?

Answer:

  • Substituent Effects: Adding electron-withdrawing groups (e.g., -F, -NO₂) to the pyrimidine ring improves target binding (e.g., kinase inhibition) .
  • Amide Functionalization: Derivatives with aryl-amide moieties show enhanced solubility and bioavailability .

Q. Table 4: Activity of Derivatives

DerivativeModificationBioactivity (IC₅₀)Reference
N4-(4-Bromophenyl)Halogen substitution12 nM
1-Arylpyrazolo[3,4-d]pyrimidinesAmide moiety8 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.